Disilyl acetylene

Description

Significance of Organosilicon Acetylenes in Modern Synthetic Chemistry

Organosilicon acetylenes, characterized by a silicon-carbon bond directly attached to an alkyne moiety, represent a class of compounds with remarkable utility in organic synthesis. The presence of silyl (B83357) groups, most commonly the trimethylsilyl (B98337) (TMS) group, confers several advantages. Primarily, the silyl group serves as an effective protecting group for the reactive terminal C-H bond of acetylenes. This protection strategy is highly advantageous because the silyl group can be readily introduced and removed under mild reaction conditions that are tolerant of a wide array of other functional groups gelest.comgelest.comnih.gov. Furthermore, the steric and electronic influences of the silyl substituent can significantly impact the regioselectivity and stereochemistry of reactions occurring at the triple bond gelest.comgelest.com.

Beyond protection, organosilicon acetylenes are valuable synthons in various catalytic transformations. They are extensively employed in cross-coupling reactions, such as the Sonogashira coupling, where they act as acetylene (B1199291) surrogates, enabling controlled carbon-carbon bond formation gelest.comchemicalbook.comwikipedia.org. The ability to selectively cleave the silicon-carbon bond after a reaction opens pathways for further functionalization, making these compounds highly versatile in constructing complex molecular architectures. The broader field of organosilicon chemistry itself is crucial, with organosilicon compounds finding widespread applications in materials science, medicinal chemistry, and agrochemistry due to their inherent stability, ease of handling, and the unique properties imparted by the silicon atom, such as enhanced thermal stability and altered electronic characteristics researchgate.netwikipedia.orgresearchgate.net.

Disilyl Acetylene as a Key Structural Motif and Synthon

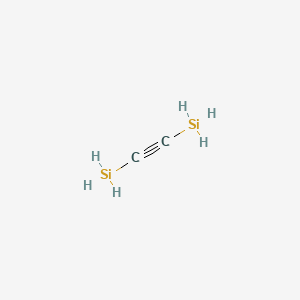

This compound, with the chemical formula (CH₃)₃SiC≡CSi(CH₃)₃, stands out as a particularly important member of the organosilicon acetylene family. It is a colorless liquid with a molecular weight of 186.43 g/mol ontosight.ai. Its synthesis can be achieved through several routes, including the reaction of trimethylsilyl chloride with sodium acetylide or the reaction of 1,2-dibromoethane (B42909) with trimethylsilyllithium ontosight.ai. Alternative methods involve the reduction of bis(trichlorosilyl)acetylene (B101322) using reducing agents like lithium aluminum hydride (LiAlH₄) researchgate.netresearchgate.net.

As a synthon, this compound is prized for its symmetrical structure and the presence of two readily cleavable trimethylsilyl groups. These silyl groups not only protect the alkyne but also influence its reactivity in various transformations. This compound serves as a fundamental building block for the synthesis of a diverse range of compounds, including complex alkynes, cyclic systems, and organometallic complexes ontosight.ai. Its participation in palladium- or nickel-catalyzed disilylation reactions allows for the formation of valuable disilylated alkenes, which are themselves important intermediates in organic synthesis rsc.org.

The compound's utility extends to its role in Sonogashira couplings, where it acts as a protected equivalent of acetylene, preventing unwanted side reactions and allowing for controlled coupling with aryl halides. Subsequent desilylation of the resulting products yields phenylacetylene (B144264) derivatives or can be integrated into one-pot syntheses to produce diarylacetylenes wikipedia.org. Furthermore, this compound is a precursor for other silicon-containing molecules, such as 1,4-bis(trimethylsilyl)buta-1,3-diyne wikipedia.org. Its involvement in cycloaddition reactions also highlights its versatility, enabling the construction of novel ring systems smolecule.comdtic.mil. In materials science, this compound has been explored for the synthesis of functional polymers and nanostructures, leveraging the unique properties of silicon ontosight.ai.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | (CH₃)₃SiC≡CSi(CH₃)₃ | ontosight.ai |

| Molecular Weight | 186.43 g/mol | ontosight.ai |

| Physical State | Colorless liquid | ontosight.ai |

| CAS Number | 1070-76-4 | smolecule.com |

Current Research Frontiers and Prospective Directions

Current research involving this compound continues to expand its utility in synthetic chemistry and materials science. A significant area of focus is its application in transition metal-catalyzed reactions, particularly in disilylation processes. Researchers are exploring new catalytic systems for the efficient and selective formation of disilylated alkenes, which are valuable synthons for further transformations rsc.org. The development of novel methods for C-H silylation, where this compound or related compounds could play a role, is also an active area, aiming to introduce silicon functionalities into organic molecules more directly researchgate.netrsc.org.

In materials science, this compound is being investigated for its potential in creating advanced functional polymers and nanostructures. The incorporation of silicon into polymeric backbones can impart desirable properties such as enhanced thermal stability, flexibility, and unique electronic or optical characteristics ontosight.ai. The exploration of electrochemical methods for synthesizing organosilicon compounds, including those derived from acetylenes, represents another emerging frontier, offering potentially greener and more efficient synthetic routes rsc.org.

Furthermore, this compound continues to be a subject of study for understanding fundamental silicon-carbon bond chemistry and reactivity. Its use as a synthon in palladium-catalyzed cascade reactions, enabling the simultaneous construction of C-C and C-Si bonds, showcases its potential in complex molecule assembly rsc.orgkaust.edu.sa. The development of new catalytic methodologies that leverage the unique electronic properties of silicon and the reactivity of the C≡C triple bond in this compound promises to unlock further applications in diverse fields of chemistry.

Compound List:

Structure

3D Structure

Properties

IUPAC Name |

2-silylethynylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Si2/c3-1-2-4/h3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDJMJLBNOBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#C[SiH3])[SiH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-76-4 | |

| Record name | Disilyl acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Disilyl Acetylene and Its Derivatives

Disilylation Reactions for the Synthesis of Silylated Alkenes

Transition Metal-Catalyzed Alkyne Disilylation

Nickel-Based Catalytic Systems

Nickel catalysis has emerged as an effective platform for the bis-silylation of alkynes, offering an alternative to more expensive precious metal catalysts. Notably, Ni(0) complexes have been employed to catalyze the bis-silylation of internal alkynes, often achieving high yields and Z-selectivity. For instance, a Ni(0) catalytic system, in conjunction with a newly developed unsymmetrical disilane (B73854) reagent, has demonstrated the ability to perform the bis-silylation of internal alkynes under mild conditions, with good functional group tolerance researchgate.netthieme-connect.comnih.gov. Mechanistic studies suggest that the Ni(0) catalyst coordinates with the disilane, facilitating oxidative insertion into the Si-Si bond to form a metallacycle, which then undergoes silylmetalation of the alkyne thieme-connect.comacs.org. This approach is significant as it addresses limitations such as the cost of catalysts and the low reactivity of internal alkynes researchgate.netnih.gov.

In earlier work, nickel-mediated disilylation of alkynes was reported using strained cyclic disilanes. For example, the reaction of 3,4-benzo-1,1,2,2-tetraethyl-1,2-disilacyclobutene with diphenylacetylene (B1204595) in the presence of catalytic Ni(PEt3)4 yielded the cis-addition product rsc.org.

Gold Nanoparticle Catalysis

Supported gold nanoparticles (Au NPs) have also proven effective for the catalytic silylation of unsaturated organic molecules, including alkynes sci-hub.seacs.orgnih.gov. Gold catalysis is particularly noted for its ability to catalyze the cis-selective disilylation of terminal alkynes using disilanes acs.orgnih.gov. Studies have shown that Au/TiO2 nanoparticles can catalyze the cis-disilylation of terminal alkynes with 1,2-disilanes, achieving yields up to 94% nih.gov. The mechanism is believed to involve the oxidative insertion of the Si-Si bond of disilanes into gold, followed by silylmetalation of the alkyne acs.orgnih.gov. This method is advantageous as it utilizes supported gold nanoparticles, which are often more stable and reusable sci-hub.se.

Stereochemical Control in Disilylation (e.g., cis/trans selectivity)

Achieving precise stereochemical control, specifically cis or trans selectivity, in the disilylation of alkynes is crucial for accessing specific alkene geometries. Many transition metal-catalyzed disilylation reactions of alkynes predominantly yield cis-1,2-disilylated alkenes due to the syn-addition mechanism, often involving silylmetallation intermediates researchgate.netrsc.orgfigshare.comrsc.org. For example, palladium catalysts, particularly in combination with isocyanide ligands, have been shown to promote the syn-addition of the Si-Si bond to alkynes, leading to cis-disilylated products rsc.orgfigshare.com.

However, achieving trans-disilylation is more challenging. While some cis-disilylated products can undergo cis/trans isomerization under certain catalytic conditions, direct trans-addition pathways are less common rsc.org. Rhodium-catalyzed intramolecular E-selective disilylation of alkynes has been reported, efficiently synthesizing trans-addition products rsc.org. Furthermore, a palladium-catalyzed system utilizing a specific unsymmetrical disilane reagent has been developed that exclusively produces trans-disilylation products, offering a rare selectivity for this transformation researchgate.net.

Strategies Employing Various Disilane Reagents

The reactivity and selectivity of disilylation reactions are heavily influenced by the nature of the disilane reagent employed. Different classes of disilanes have been developed to overcome limitations such as poor reactivity of unactivated disilanes and to achieve specific stereochemical outcomes.

Strained Cyclic Disilanes

Strained cyclic disilanes, such as 1,1,2,2-tetramethyl-1,2-disilacyclopentane and octamethyl-1,2-disilacyclobutane, are more reactive than their linear counterparts due to ring strain, which facilitates Si-Si bond activation figshare.comnih.govoup.com. These reagents have been successfully used in transition metal-catalyzed disilylation of alkynes. For instance, palladium catalysts have been shown to mediate the bis-silylation of various alkynes, including acetylene (B1199291) and phenylacetylene (B144264), using strained cyclic disilanes, often yielding Z-configured 1,2-disilylated alkene products figshare.comnih.gov. However, the reactivity can be dependent on the choice of alkyne, with some internal alkynes showing no reaction figshare.com.

Linear Disilanes

Linear disilanes, particularly unactivated ones like hexamethyldisilane (B74624) (Me3SiSiMe3), have historically been less reactive in disilylation reactions rsc.orgfigshare.com. However, significant progress has been made in their activation. The development of palladium catalytic systems, such as those employing isocyanide ligands, has enabled the effective bis-silylation of terminal alkynes using unactivated linear disilanes like hexamethyldisilane rsc.orgfigshare.com. These systems predominantly favor cis-addition rsc.org.

More recently, the development of specialized linear disilane reagents has expanded the scope and efficiency of these reactions. For example, an air-stable, unsymmetrical disilane reagent, 8-(2-substituted-1,1,2,2-tetramethyldisilanyl)quinoline (TMDQ), has been employed in nickel-catalyzed disilylation of internal alkynes, leading to the synthesis of cis-1,2-disilylated alkenes nih.govrsc.org. The unique structure of such reagents can also facilitate stepwise recognition of silyl (B83357) groups, enabling potential for differentiated downstream transformations researchgate.netnih.gov.

Aryl-Tethered Disilanes

Aryl-tethered disilanes represent another class of reagents that can serve as effective disilicon sources for the preparation of disilylated compounds rsc.orgfigshare.com. These reagents can participate in dehydrogenative disilylation reactions. For instance, a system involving a zinc Lewis acid, a pyridine (B92270) base, and indium bromide facilitated the sequential dehydrogenative silylation and intramolecular hydrosilylation of terminal alkynes using aryl-tethered bis(hydrosilane)s, leading to gem-disilylalkenes rsc.org. The aryl tether can also play a role in directing the reaction, as seen in palladium-catalyzed intramolecular cyclization reactions where the aryl group's electronic properties influence the outcome rsc.org.

Compound List:

Disilyl acetylene

Bis(silyl)acetylene

Hexamethyldisilane

1,1,2,2-tetramethyl-1,2-disilacyclopentane

Octamethyl-1,2-disilacyclobutane

8-(2-substituted-1,1,2,2-tetramethyldisilanyl)quinoline (TMDQ)

Aryl-tethered bis(hydrosilane)s

Fluoro-substituted disilanes

Methoxy-substituted disilanes

Chlorinated disilanes (MenSi2Cl6-n)

Methoxymethyldisilanes

Bis(trimethylsilyl)butadiyne

Silylborane reagents

Silylacetylene

Acylsilanes

Disilane reagents

Silacyclobutanes

Silanes

Silanols

Siloles

Siloxanes

Stannanes

Tetrasubstituted vinylsilanes

Trichlorosilane

Vinylsilanes

Silylene Precursors

Silylene precursors play a role in the synthesis of disilylated compounds, particularly in the context of transition metal-catalyzed disilylation of alkynes. These methods typically lead to the formation of cis-1,2-disilylated alkenes, which are valuable synthons in organic chemistry due to the facile conversion of silyl groups into various functionalities rsc.org. While direct synthesis of this compound from silylene precursors is not extensively detailed in the provided literature, the general approach involves the activation of Si–Si bonds within silylene precursors or related silicon species to achieve the addition across the carbon-carbon triple bond of alkynes. These reactions often employ transition metal catalysts to facilitate the process rsc.orgresearchgate.netacs.org. The use of silylene precursors, along with disilanes and silylborane reagents, represents a broad category of silicon sources utilized in disilylation reactions rsc.org.

Intramolecular Disilylation Approaches

Intramolecular disilylation offers an efficient route to access disilylated cyclic or acyclic structures. This strategy involves the reaction where both silyl groups and the acetylene unit are part of the same molecule or a precursor that undergoes a concerted or stepwise intramolecular reaction. Transition metal catalysis is central to these transformations, enabling the activation of the Si–Si bond and its subsequent addition across the alkyne moiety.

Palladium (Pd) and rhodium (Rh) catalysts have been extensively employed for the intramolecular disilylation of alkynes, often resulting in syn-addition products rsc.orgresearchgate.netresearchgate.net. For instance, palladium-catalyzed reactions, sometimes utilizing isocyanide ligands, can effectively add Si–Si bonds to carbon–carbon triple bonds, yielding disilylated alkenes with good yields rsc.org. Rhodium catalysts have also demonstrated efficacy in promoting intramolecular disilylation, with some systems capable of achieving trans-selective additions researchgate.netnih.gov. Furthermore, gold (Au) catalysts have been utilized in the intramolecular allylation of silyl alkynes via silane (B1218182) alcoholysis, leading to alkoxy vinyl silanes, highlighting the versatility of intramolecular silylation strategies in constructing complex silicon-containing molecules nih.gov.

Table 2.2.3: General Transition Metal-Catalyzed Intramolecular Disilylation Approaches

| Reaction Type | Catalyst System | Substrate Type (General) | Product Type (General) | Key Feature | Citation |

| Intramolecular Disilylation of Alkynes | Pd catalyst (e.g., with isocyanide ligand) | Alkynes | cis-1,2-Disilylated alkenes | Syn-addition of Si–Si bond | rsc.org |

| Intramolecular Disilylation | Rh catalyst | Alkynes | Disilylated products | Can achieve trans-disilylation | rsc.org, researchgate.net |

| Intramolecular Allylation | Gold catalyst | Silyl Alkynes | Alkoxy vinyl silanes | Alcoholysis of alkynyl allyl silanes | nih.gov |

Metalation-Assisted Silylation in Acetylene Chemistry

Metalation-assisted silylation strategies rely on the formation of organometallic intermediates, typically organolithium or organomagnesium species, which then react with silyl electrophiles. This approach is particularly effective for functionalizing acetylenes.

The directed ortho-metalation of phenylacetylenes provides a pathway to regioselectively introduce silyl groups at the position adjacent to the acetylene moiety. This strategy involves treating phenylacetylene derivatives with strong bases, often organolithium reagents in combination with additives like potassium tert-butoxide (KOtBu) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), to achieve dimetalation. Subsequent reaction with a silylating agent, such as trimethylchlorosilane (TMSCl), leads to the formation of ortho-silylated phenylacetylenes.

For example, the reaction of phenylacetylene with two equivalents of n-butyllithium and one equivalent of potassium tert-butoxide, followed by quenching with TMSCl, yields the ortho-silylated product, o-TMS-C₆H₄-C≡C-TMS researchgate.netacs.orgresearchgate.net. The use of n-butyllithium in conjunction with TMEDA can also effect metalation, though it may lead to a mixture of meta-, para-, and ortho-metalated species, with the ortho product being the major component in some cases researchgate.net. This method allows for the synthesis of specifically substituted phenylacetylene derivatives, which are important building blocks in organosilicon chemistry.

Computational and Theoretical Investigations of Disilyl Acetylene Systems

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations provide detailed mechanistic pathways, transition state structures, and the energetics of reactions involving silyl-substituted acetylenes.

DFT has been extensively used to model catalytic reactions involving silylacetylenes. A notable example is the hydroboration of terminal silylacetylenes with pinacolborane, catalyzed by a cobalt complex with a PN5P pincer ligand. acs.org DFT calculations have been employed to unravel the multiple potential reaction pathways for both catalyst initiation and product formation. acs.org

| Reaction Step | Description | Calculated Barrier (kcal/mol) |

|---|---|---|

| Hydrometallation | Insertion of the alkyne into the Co-H bond of the active catalyst. | 24.1 |

| Hydrogen Evolution (Catalyst Activation) | Dimerization and H₂ release to form the active catalyst. | 12.8 |

| Product Release (Brønsted Acid Assisted) | Proton transfer from silylacetylene to the alkenyl group to release the product. | 24.1 |

While DFT is a workhorse for catalytic systems, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide benchmark-quality energetics. While comprehensive ab initio studies on the reaction mechanisms of disilyl acetylene (B1199291) itself are not abundant in the recent literature, these methods have been applied to closely related organosilicon systems to understand fundamental interactions. For instance, substituent effects in silicon tetrel bonding complexes have been investigated at the RI-MP2/def2-TZVP level of theory, providing insight into the electronic nature of silicon-containing molecules. mdpi.com

For reaction energetics, DFT calculations remain a crucial tool. In the thermal [2+2] cycloaddition reaction between a silene and bis(trimethylsilyl)acetylene (B126346), DFT was used to calculate the activation energies and the stability of key biradical intermediates. acs.org These calculations revealed that the reaction proceeds stepwise, with the initial formation of a biradical intermediate being the rate-determining step. acs.org The activation energy for this step is influenced by a balance of steric repulsion between bulky substituents and electronic stabilization through delocalization of the unpaired electrons. acs.org

| Acetylene Substrate | Reaction Step | Activation Energy (kcal/mol) |

|---|---|---|

| Bis(trimethylsilyl)acetylene | Formation of biradical intermediate | 15.8 |

| Bis(trimethylsilyl)acetylene | Formation of silacyclobutene (B14315791) from intermediate | 1.5 |

| tert-Butyldimethylsilylacetylene | Formation of biradical intermediate | 13.6 |

Electronic Structure and Bonding Characterization

Understanding the electronic structure and bonding in disilyl acetylene is key to explaining its reactivity. The silyl (B83357) groups (SiH₃ or SiR₃) are known to have significant electronic effects on the adjacent carbon-carbon triple bond. Computational methods like Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and analysis of electrostatic potential (ESP) surfaces are used to quantify these effects. mdpi.comrsc.org

The Si-C bond is polarized towards the more electronegative carbon atom. Silyl groups generally act as σ-donors and can also engage in hyperconjugation (σ-π* interaction) with the alkyne's π-system. This interaction involves the donation of electron density from the Si-H or Si-C σ-orbitals into the empty π* orbitals of the C≡C bond, which can influence the bond lengths, electron density distribution, and ultimately, the molecule's reactivity. nih.gov ESP surface calculations on substituted silane (B1218182) derivatives show how the electronic nature of substituents modifies the electrostatic potential around the silicon atom, which is crucial for intermolecular interactions. mdpi.com

Prediction of Chemical Reactivity and Stereochemical Outcomes

A significant application of computational chemistry is the prediction of chemical reactivity and the stereochemical outcomes of reactions. For silylacetylenes, theoretical studies have successfully predicted how the bulky and electronically active silyl groups can dictate reaction pathways and product selectivity. nih.gov

A compelling example is the ruthenium-catalyzed intermolecular [2+2] cycloaddition of allenes and alkynes. acs.org Initial experiments showed an unusual regioselectivity. DFT calculations were performed to elucidate the mechanism, which involves oxidative cyclometallation followed by reductive elimination. The calculations revealed that for standard alkynes, the observed regioselectivity was due to an energetically unfavorable rotation required to access the transition state for the more sterically hindered product. acs.org Crucially, the DFT model predicted that introducing a bulky silyl group, such as triisopropylsilyl (TIPS), would reverse this trend. The calculations suggested that severe steric repulsion in the original pathway would make an alternative pathway, leading to the opposite regioisomer, more favorable. This computational prediction was subsequently validated by experiment, demonstrating the power of DFT in forecasting reactivity and guiding synthetic efforts. acs.org

Similarly, in the reaction of silenes with silyl-substituted acetylenes, DFT calculations explain the formation of different products based on the migratory aptitude of the silyl substituents and the stability of various intermediates. acs.org These studies show that computational modeling can effectively predict how subtle changes in substrate structure can lead to different chemical outcomes.

Computational Modeling of Catalytic Systems and Intermediates

Accurate modeling of the catalyst and the various intermediates along the reaction pathway is essential for understanding catalytic mechanisms. In the DFT study of the cobalt-catalyzed hydroboration of silylacetylene, the structures of the catalyst resting state, the active catalyst, and all relevant intermediates and transition states were fully optimized. acs.org

The catalyst, a cobalt complex with a pincer ligand, was modeled in its entirety to capture the steric and electronic environment of the metal center. The calculations identified key intermediates, including:

Catalyst-Substrate π-Complex: The initial interaction where the silylacetylene coordinates to the cobalt center.

Hydrometallation Product: The intermediate formed after the insertion of the alkyne into the cobalt-hydride bond.

Transition States (TS): The high-energy structures corresponding to the energy barriers for each elementary step, such as the TS for hydride transfer or the TS for C-B bond formation.

Spectroscopic Characterization Methodologies in Disilyl Acetylene Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for determining the molecular structure of disilyl acetylene (B1199291). These methods probe the quantized vibrational energy levels of the molecule. The analysis of vibrational spectra allows for the identification of characteristic functional groups and the determination of molecular symmetry.

In molecules like acetylene, vibrational modes are well-defined. researchgate.netpurdue.edu For disilyl acetylene (H₃Si-C≡C-SiH₃), the introduction of silyl (B83357) groups introduces new vibrational modes while also influencing the fundamental vibrations of the acetylene core. The primary vibrations of interest include the C≡C stretch, the Si-C stretch, and the various Si-H bending and stretching modes.

High-resolution Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in studying acetylene and its isotopomers, providing precise data on their vibrational bands. e-journals.in Similar studies on this compound can yield crucial data on its bond lengths and force constants. The vibrational spectrum is typically analyzed by assigning observed absorption bands to specific molecular motions. For instance, the C≡C stretching vibration, which is Raman active and IR inactive in symmetrical acetylene, becomes Raman active in this compound.

Key vibrational frequencies for acetylene and related molecules provide a basis for understanding this compound's spectrum.

| Vibrational Mode | Molecule | Wavenumber (cm⁻¹) | Activity |

| Symmetric CH stretch (ν₁) | C₂H₂ | 3374 | Raman |

| C≡C stretch (ν₂) | C₂H₂ | 1974 | Raman |

| Asymmetric CH stretch (ν₃) | C₂H₂ | 3289 | IR |

| Trans-bending (ν₄) | C₂H₂ | 612 | IR |

| Cis-bending (ν₅) | C₂H₂ | 730 | Raman |

Note: The table presents fundamental vibrational frequencies for acetylene. The presence of silyl groups in this compound will shift these frequencies and introduce new Si-C and Si-H modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural assignment of this compound and studying its dynamic behavior. ¹H and ¹³C NMR are the most common techniques employed.

In ¹H NMR, the chemical shift of the silyl protons (Si-H) is characteristic. For disubstituted acetylene monomers, the proton signals can be clearly assigned to their respective positions in the molecule. researchgate.net The chemical environment of the protons in the silyl groups of this compound would give rise to a specific resonance in the ¹H NMR spectrum.

¹³C NMR provides direct information about the carbon skeleton. The acetylenic carbons (C≡C) in this compound are expected to have a characteristic chemical shift. Studies on substituted acetylenes show that the chemical shifts of the sp-hybridized carbons are sensitive to the nature of the substituent. researchgate.net For instance, in trimethylsilylacetylene, the tensor components of the chemical shifts have been measured and are in reasonable agreement with calculations. researchgate.net This provides a framework for interpreting the ¹³C NMR spectrum of this compound.

The following table summarizes typical NMR chemical shifts for related acetylene compounds, which can be used to predict the spectrum of this compound.

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) |

| ¹H | Terminal Acetylene (≡C-H) | 2.0 - 3.0 |

| ¹³C | Acetylenic Carbon (R-C≡C-R') | 65 - 90 |

Note: Data is generalized from various sources. rsc.orgnetlify.apprsc.org Specific shifts for this compound would depend on solvent and experimental conditions.

Electronic Absorption and Emission Spectroscopy of Derived Conjugated Systems

While this compound itself does not have significant absorption in the visible region, its derivatives, particularly polymers, form conjugated systems with interesting electronic and photophysical properties.

Polymers derived from this compound monomers can form polyacetylene-type structures. Polyacetylene and its derivatives are known for their extended π-conjugation, which leads to strong absorption in the UV-Visible range. researchgate.net The position of the absorption maximum (λ_max) is related to the conjugation length; longer conjugation lengths result in a bathochromic (red) shift. researchgate.net

The UV-Vis spectrum of these polymers typically shows a broad absorption band corresponding to the π → π* electronic transition of the conjugated backbone. researchgate.net The fine structure sometimes observed in these spectra can be attributed to vibronic coupling. researchgate.net For example, growing polyacetylene in solution has shown distinct maxima at 500, 544, and 590 nm. Substituted polyacetylenes, such as those that could be formed from this compound, exhibit absorption profiles that are influenced by the electronic nature of the side groups. researchgate.net

When chiral pendants are incorporated into polymers derived from this compound, the resulting macromolecules can adopt a helical conformation with a preferred screw-sense. bit.edu.cnnih.gov Circular Dichroism (CD) spectroscopy is a powerful technique to study the chiroptical properties of these helical polymers. CD measures the differential absorption of left and right circularly polarized light.

A helical polymer will exhibit a characteristic CD spectrum, with Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the polymer backbone. bit.edu.cn The intensity and sign of these Cotton effects provide information about the helical structure and the degree of chiral induction from the side chains to the main chain. nih.govnih.gov The study of chiral poly(phenylacetylene)s, for example, has shown that their helical structure gives rise to strong CD signals. nih.govnih.gov Chiral polymers based on this compound are expected to behave similarly, with their chiroptical properties being tunable by altering the chiral substituents. The dissymmetry factor (g_abs), which is the ratio of the CD signal to the total absorbance, is a key parameter in quantifying the chiroptical activity. nih.gov

Advanced Spectroscopic Techniques for Gas-Phase Analysis

To obtain the most precise information about the intrinsic properties of the this compound molecule, free from solvent effects or crystal packing forces, gas-phase spectroscopic studies are employed. These high-resolution techniques can determine molecular geometry with very high accuracy.

Rotational-vibrational spectroscopy is a powerful method for studying molecules in the gas phase. wikipedia.org By analyzing the fine structure within vibrational bands in an IR spectrum, it is possible to determine rotational constants with great precision. These constants are directly related to the molecule's moments of inertia, from which highly accurate bond lengths and angles can be derived. e-journals.in Such studies on acetylene and its deuterated forms have yielded precise structural parameters. e-journals.in

Modern computational methods, combined with experimental gas-phase data, provide a comprehensive understanding of the molecule's properties. nih.gov For this compound, techniques like Fourier transform microwave (FTMW) spectroscopy or cavity ring-down spectroscopy could provide detailed insights into its rotational energy levels and, consequently, its precise gas-phase structure. Gas-phase studies have also been used to investigate the formation of complexes and reaction intermediates involving acetylene, which can be relevant for understanding the reactivity of this compound. researchgate.netosti.gov

Advanced Applications in Materials Science and Polymer Chemistry

Precursors for Silicon-Carbide and Silicon-Carbon Hybrid Materials

The molecular structure of disilyl acetylene (B1199291), particularly bis(trimethylsilyl)acetylene (B126346), makes it an attractive single-source precursor for the synthesis of silicon carbide (SiC) and silicon-carbon (Si-C) hybrid materials. These materials are sought after for their exceptional thermal stability, hardness, and chemical resistance.

Disilyl acetylene compounds can be employed in Chemical Vapor Deposition (CVD) processes to generate thin films or coatings of SiC and Si-C. In CVD, a gaseous precursor decomposes at elevated temperatures on a substrate surface, depositing a solid material. Using this compound as a single-source precursor allows for the simultaneous incorporation of both silicon and carbon atoms into the growing film from a single molecular entity. This method can lead to more homogeneous compositions and potentially lower deposition temperatures compared to using separate silicon and carbon sources.

Research has shown that the decomposition of bis(trimethylsilyl)acetylene in CVD processes, typically occurring at temperatures between 600°C and 1000°C, can yield amorphous or microcrystalline Si-C and SiC films. The properties of these films, such as their stoichiometry, hardness, and electrical conductivity, are highly dependent on the specific CVD parameters, including temperature, pressure, and carrier gas composition. These Si-C coatings find applications in protective layers, microelectronic components, and structural materials requiring high performance under demanding conditions.

Table 6.1.1: this compound in CVD for Si-C Materials

| Precursor (Example) | Deposition Technique | Typical Temperature Range (°C) | Resulting Material Type | Key Properties Observed | Citation Reference |

| Bis(trimethylsilyl)acetylene | CVD | 600 - 1000 | Amorphous/Crystalline Si-C, SiC | Hardness, thermal stability, chemical inertness, wear resistance | smolecule.com, researchgate.net, dtic.mil |

| Bis(trimethylsilyl)acetylene | Pulsed CVD | 700 - 800 | Polycrystalline SiC | Uniformity, adherence, potential for superconformal coating with specific pulsing. | chemrxiv.org, dtic.mil |

| Silane (B1218182)/Acetylene (Dual-Source) | CVD | 900 - 1250 | Amorphous SiC powders | Equiaxial, quasi-spherical particles, mean size 0.1–0.2 μm. | researchgate.net |

Note: Specific properties and optimal conditions vary significantly based on the exact precursor, process parameters, and substrate.

Development of Functional Polymers and Copolymers

This compound serves as a valuable monomer for synthesizing a diverse array of functional polymers. The incorporation of silicon into the polymer backbone or side chains, along with the conjugated acetylene unit, imparts unique characteristics that are exploited in various advanced applications.

Polymers derived from this compound monomers have demonstrated exceptional potential for gas separation membranes. The presence of silicon atoms and the specific arrangement of the polymer chains, often leading to high free volume, can significantly influence gas transport properties. By modifying the silyl (B83357) substituents or creating copolymers with other monomers, researchers can fine-tune the permeability and selectivity of these membranes for specific gases.

Substituted polyacetylenes, including those derived from silyl acetylenes, are known for their high gas permeability due to their rigid, often distorted, macromolecular backbones that create intrinsic microporosity. Polymers like poly(trimethylsilylpropyne) (PTMSP) exhibit some of the highest known gas permeabilities among polymers. Copolymers incorporating this compound units can further enhance these properties, offering tunable permeability coefficients for gases such as oxygen (O₂), nitrogen (N₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). These materials are crucial for applications in natural gas upgrading, biogas purification, and carbon capture technologies.

Table 6.2.1: Gas Permeability of this compound-Derived and Related Polymers

| Polymer Type / Monomer Basis | Target Gas Pair | Permeability (O₂), Barrer | Selectivity (O₂/N₂), ~ | Application Focus | Citation Reference |

| Poly[4-(trimethylsilyl)phenylacetylene] (poly(SDPA)) | O₂/N₂ | 1500 | Moderate | High-permeability membranes for gas separation | nih.gov, rsc.org |

| Poly[1-phenyl-2-[p-(triisopropylsilyl)phenyl]acetylene] (PPrSiDPA) | O₂/N₂ | 230 x 10⁻¹⁰ cm³·cm/(cm²·s·cmHg) | Moderate | High permeability, tunable transport properties | researchgate.net |

| Poly(SPP-co-BDPA) (1:4 ratio) | O₂/N₂ | 1600 | Moderate | Enhanced gas permeability via copolymerization | rsc.org |

| Modified Polysulfones (with TMS groups) | CO₂/N₂ | N/A | High | Improved CO₂/N₂ separation, high permeability | acs.org |

| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | O₂/N₂ | ~1000-2000 | Low | Benchmark for high gas permeability, but low selectivity | msrjournal.com, mdpi.com, researchgate.net |

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm/(cm²·s·cmHg). Permeability and selectivity values are highly dependent on specific polymer structure and measurement conditions.

The synthesis of optically active and helical polymers is an area where this compound derivatives hold potential. By utilizing chiral this compound monomers or employing stereoselective polymerization techniques, it is possible to create polymers with controlled helical structures and chirality. These chiral polymers are of interest for applications in enantioselective catalysis, chiral sensing, and advanced optical materials.

While direct examples of this compound being used for optically active polymers might be less common in the literature compared to other substituted acetylenes, the fundamental principles of stereocontrolled polymerization are well-established for acetylene monomers. Techniques such as Ziegler-Natta catalysis and metathesis polymerization, when applied with chiral catalysts or modified monomers, can induce specific stereochemistries and helical conformations in the polymer backbone. The silyl substituents can influence chain packing and conformational preferences, potentially aiding in the stabilization of helical structures.

Table 6.2.2: Stereochemistry and Structure Control in Acetylene Polymerization

| Polymerization Method | Monomer Modification / Catalyst Type | Induced Structure / Property | Potential Application Area | Citation Reference |

| Ziegler-Natta Catalysis | Chiral catalysts, specific ligands | Isotactic, Syndiotactic | Control over polymer properties (mechanical, thermal) | libretexts.org, pressbooks.pub, illinois.edu |

| Metathesis Polymerization | Chiral catalysts | Helical, Stereoregular | Chiral recognition, optical devices, asymmetric catalysis | libretexts.org, illinois.edu |

| Addition Polymerization | Tailored substituents | Conformational control | Tuning polymer chain architecture and properties | msrjournal.com, libretexts.org, illinois.edu |

The conjugated π-electron system of the polyacetylene backbone, augmented by the electronic effects of silicon and organic substituents, makes polymers derived from this compound attractive for optoelectronic applications. These materials can be engineered to exhibit tunable electronic band gaps, efficient charge transport, and luminescence properties, making them suitable for use in organic electronic devices.

This compound-based polymers can function as active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The silicon atoms can enhance the stability and processability of these conjugated polymers, while the acetylene units provide pathways for charge delocalization. Functionalization of the silyl groups allows for the fine-tuning of energy levels (HOMO/LUMO), solubility, and film-forming capabilities, which are critical for device performance. Research into silole-based and other silicon-containing conjugated polymers highlights their potential in these fields.

Table 6.2.3: this compound-Derived Polymers in Optoelectronic Devices

| Device Type | Key Polymer Property Focus | Role of this compound Moiety | Performance Metric Example | Citation Reference |

| Organic LEDs (OLEDs) | Luminescence, charge injection/transport | Conjugated backbone, tunable emission, silicon's effect on stability and processing. | Luminescence efficiency, color purity | fujifilm.com, chemicalbook.com, researchgate.net, frontiersin.org, dlr.de, researchgate.net |

| Organic Photovoltaics | Light absorption, charge separation | Extended conjugation, silicon's influence on electronic levels and film morphology. | Power conversion efficiency (PCE) | fujifilm.com, chemicalbook.com, researchgate.net, frontiersin.org, dlr.de, researchgate.net |

| Organic FETs (OFETs) | Charge mobility, film morphology | π-electron delocalization, silicon's impact on molecular packing and charge transport. | Carrier mobility, on/off ratio | fujifilm.com, chemicalbook.com, researchgate.net, frontiersin.org, dlr.de, researchgate.net |

| Sensors | Sensitivity, selectivity, signal transduction | Functionalizable side groups, electronic response to analytes, silicon's contribution to stability. | Detection limit, response time | fujifilm.com, chemicalbook.com, researchgate.net, frontiersin.org, dlr.de, researchgate.net |

This compound can also serve as a precursor or a building block for the fabrication of various nanostructured materials. Its reactivity and the presence of silicon allow for its use in self-assembly processes, templating, or as a source of silicon and carbon for the synthesis of nanoparticles and nanowires.

For example, controlled polymerization of this compound derivatives can lead to the formation of polymer chains that self-assemble into nanostructures such as fibers or particles. Furthermore, this compound compounds can be utilized in templated synthesis to create silicon carbide or silicon-carbon hybrid nanostructures with controlled morphologies. These nanostructures can find applications in catalysis, advanced composite materials, and specialized electronic components.

Table 6.2.4: Nanostructures Fabricated Using this compound or Related Compounds

| Fabrication Method | This compound Role | Resulting Nanostructure Type | Potential Application | Citation Reference |

| Polymerization/Self-Assembly | Monomer | Nanoparticles, Nanofibers | Composites, drug delivery systems | chemimpex.com, researchgate.net |

| Templated Synthesis | Precursor | SiC Nanowires, Si-C Nanostructures | Catalysis, high-temperature coatings, reinforcement | chemimpex.com |

| Controlled Decomposition | Source of Si and C atoms | Si-C Nanoparticles | Ceramic precursors, advanced coatings | chemimpex.com |

| Functionalization | Building block for complex monomers | Functionalized Nanomaterials | Sensing, advanced electronic interfaces | researchgate.net |

Compound Names:

this compound

Bis(trimethylsilyl)acetylene (BTMSA)

Bis(silyl)acetylene

Silylacetylene

Trimethylsilylacetylene

Q & A

Q. How can factorial design optimize acetylene conversion in catalytic processes?

Factorial design with independent variables (e.g., acetylene and HCl flow rates) and response variables (conversion rates) is effective. For example, a 3-level factorial design generates nine experimental runs to identify optimal conditions . Data analysis includes comparing simulated and experimental results, such as acetylene conversion rates (50–60%) under varying flow parameters .

Q. What standardized protocols ensure accuracy in acetylene reduction assays for nitrogenase activity?

Use gas chromatography (GC) with nitrogen as the carrier gas to quantify ethylene produced from acetylene reduction. Calibrate with ethylene standards and validate via statistical tests (e.g., ANOVA and T-tests) . Control variables like nodule weight and incubation time to minimize experimental error .

Q. How are ionic liquids evaluated for acetylene/ethylene separation?

Combine molecular dynamics simulations (e.g., studying solubility differences) with experimental breakthrough curves. For instance, Zhao et al. (2014) validated ionic liquid performance using both computational models and column chromatography . Key metrics include selectivity ratios (286.1–474.1) and thermal stability .

Q. What statistical methods analyze nitrogen fixation data in plant studies?

Apply ANOVA to compare treatment groups, followed by least significant difference (LSD) tests to resolve pairwise contrasts. Data visualization (e.g., graphs for acetylene reduction activity) enhances interpretability .

Advanced Research Questions

Q. How can the trade-off between ethylene selectivity and acetylene conversion in hydrogenation be resolved?

Introduce a harmonic mean index (F) to balance selectivity (S) and conversion (C):

This method reconciles conflicting objectives by optimizing operating parameters (e.g., temperature, pressure) .

Q. What computational models explain acetylene polymerization under high pressure?

Density functional theory (DFT) and stress-equilibrated structural optimizations predict polymerization thresholds (e.g., >28.8 GPa). Analyze lattice shrinkage rates and critical C⋯C distances (e.g., 3.3 Å at 5.7 GPa) to identify reactive configurations .

Q. How do metal-organic frameworks (MOFs) achieve selective acetylene capture?

Design MOFs with ultramicroporosity (<5 Å pores) and copper sites for acetylene binding. Validate via adsorption isotherms and molecular simulations, which reveal preferential binding energies (~30 kJ/mol) over ethylene .

Q. What validates updated acetylene combustion mechanisms against experimental data?

Compare ignition delays and flame speeds predicted by kinetic models (e.g., updated mechanisms vs. GRI3.0 or USC_II). Use shock tube experiments and laminar flame simulations to assess accuracy under high-temperature conditions .

Q. How do multivariate optimizations enhance acetylene detection in atomic absorption spectroscopy (AAS)?

Apply central composite design (CCD) to variables like acetylene flow (2.25–3.00 L/min) and lamp current (10 mA). Response surface methodology identifies interactions between parameters, improving detection sensitivity by 15–20% .

Key Methodological Takeaways

- Experimental Design : Use factorial or CCD methods to systematically explore variable interactions .

- Data Validation : Cross-validate simulations with experimental benchmarks (e.g., GC, shock tubes) .

- Material Design : Leverage computational tools (DFT, MD) to tailor MOFs or ionic liquids for gas separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.